Muscarinic Receptor Affinity Comparison: Propiverine N-oxide vs. Propiverine and M-2
In a direct comparative in vitro study using rat bladder tissue, propiverine N-oxide (M-1) demonstrated a muscarinic receptor binding affinity (Ki) that was 22-fold lower (i.e., higher Ki value) than that of the parent drug propiverine, and 31-fold lower than that of the other major active metabolite, M-2 [1]. This indicates that while M-1 is an active antimuscarinic, it is significantly less potent at this receptor subtype than the other major pharmacologically active species in the propiverine metabolic pathway.
| Evidence Dimension | Muscarinic Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | 6.50 ± 0.62 µM |
| Comparator Or Baseline | Propiverine (Parent): 0.30 ± 0.04 µM; M-2 Metabolite: 0.21 ± 0.01 µM |
| Quantified Difference | Propiverine N-oxide has 22-fold lower affinity (higher Ki) than propiverine and 31-fold lower affinity than M-2. |
| Conditions | In vitro radioligand binding assay using [3H]N-methylscopolamine ([3H]NMS) in rat bladder homogenates. |
Why This Matters
This quantitative potency differential is critical for researchers needing to dissect the relative contributions of each metabolite to the overall pharmacodynamic effect of propiverine; procurement of pure propiverine N-oxide is essential for studies designed to isolate its specific antimuscarinic component from that of the more potent M-2 or the parent drug.
- [1] Yamada S, Ito Y, Taki Y, Seki M, Nanri M, Yamashita F, Morishita K, Komoto I, Yoshida K. The N-oxide metabolite contributes to bladder selectivity resulting from oral propiverine: muscarinic receptor binding and pharmacokinetics. Drug Metab Dispos. 2010 Aug;38(8):1314-21. doi: 10.1124/dmd.110.033233. View Source
